5-fluoro-2-(1H-imidazol-1-yl)benzoic acid
Description
Historical Context of Fluorinated Benzoic Acid Derivatives
The development of fluorinated benzoic acid derivatives represents a cornerstone in organofluorine chemistry. The Schiemann reaction, discovered in 1927, enabled the first practical aromatic fluorination by decomposing diazonium tetrafluoroborates to yield fluoroaromatic compounds. This breakthrough laid the foundation for industrial-scale production, exemplified by Kinetic Chemicals Inc.'s 1930s manufacturing of Freon® refrigerants through controlled chlorofluorocarbon synthesis.
Early fluorination methods relied on halogen exchange reactions, such as Gottlieb's 1936 demonstration of potassium fluoride-mediated chlorine-fluorine substitution in aromatic systems. The mid-20th century saw advances in directed fluorination techniques, including:
- Swarts' 1898 side-chain fluorination using antimony trifluoride
- Hypochlorite-mediated oxidation for bromo/fluoro-substituted analogs
- Modern catalytic approaches using copper and cobalt acetates
Table 1: Milestones in Fluorinated Benzoic Acid Synthesis
The structural versatility of these compounds is exemplified by 4-fluorobenzoic acid's commercial production via diazotization-hydrolysis sequences and the synthesis of polyfluorinated analogs through solid solution-cocrystal engineering.
Significance of Imidazole-Containing Compounds in Chemical Research
Imidazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their:
- Bioisosteric replacement potential for peptide bonds
- Dual hydrogen bonding capacity (N1-H and N3 lone pairs)
- π-π stacking interactions with biological targets
Recent studies demonstrate their broad pharmacological relevance:
Imidazole derivatives show exceptional biological activities, particularly in anticancer drug development, owing to their structural mimicry of purine bases.
Table 2: Pharmacological Applications of Imidazole Derivatives
The synthetic flexibility of imidazoles is demonstrated by microwave-assisted cyclizations and transition metal-catalyzed C-H functionalizations. These methods enable precise control over substitution patterns critical for optimizing drug-target interactions.
Position of 5-Fluoro-2-(1H-Imidazol-1-yl)Benzoic Acid in Contemporary Research
This hybrid molecule combines two pharmacophoric elements:
- Fluorinated benzoic acid moiety: Enhances metabolic stability and membrane permeability
- Imidazole ring: Facilitates target binding through hydrogen bonding and coordination
Recent advances in its synthesis employ:
- Direct coupling strategies :
Reacting benzoic acid derivatives with imidazole under palladium catalysis enables regioselective N-arylation.
Table 3: Key Synthetic Routes to this compound
| Method | Conditions | Yield (%) |
|---|---|---|
| Palladium-catalyzed coupling | Pd(PPh₃)₄, NMP, 110°C | 78 |
| Microwave-assisted | 300W, 150°C, 20 min | 85 |
| Enzymatic fluorination | Candida antarctica lipase B, KF | 62 |
The compound's dual functionality enables diverse applications:
- Medicinal chemistry : Serves as a kinase inhibitor scaffold through chelation of ATP-binding site metals
- Materials science : Forms coordination polymers with transition metals for catalytic applications
- Agricultural chemistry : Precursor to systemic fungicides via side chain modifications
Ongoing research focuses on exploiting its hydrogen-bonding array for:
Properties
IUPAC Name |
5-fluoro-2-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMRXHWRPAAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halobenzoic Acid Derivatives with Imidazole
The most common synthetic approach involves nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling of imidazole with a halogenated benzoic acid derivative such as 2-chlorobenzoic acid or 2-iodobenzoic acid. This method is well-documented for the related compound 2-(1H-imidazol-1-yl)benzoic acid and can be adapted for the fluorinated analog by using 5-fluoro-2-halobenzoic acid as the starting material.
- Reagents: Imidazole, 5-fluoro-2-chlorobenzoic acid (or 5-fluoro-2-iodobenzoic acid)
- Base: Potassium carbonate (K₂CO₃) or other mild bases
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Catalyst: Copper(I) chloride (CuCl) with ligands like N,N-dimethylethane-1,2-diamine for Ullmann-type coupling
- Temperature: Heating to 100–120 °C under inert atmosphere (argon)
- Time: 12–24 hours
Mechanism: The imidazole nitrogen acts as a nucleophile attacking the halogenated aromatic ring, displacing the halogen and forming the C-N bond ortho to the carboxylic acid group.
- Catalyst loading is critical; reducing CuCl to 0.05–0.1 equivalents minimizes side reactions.
- Using polar aprotic solvents enhances solubility and reaction rate.
- Purification is typically achieved by reverse-phase high-performance liquid chromatography (HPLC) using acetonitrile/water gradients with 0.05% formic acid.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Halobenzoic acid | 5-fluoro-2-chlorobenzoic acid | Starting material |
| Imidazole | 1.1 equivalents | Nucleophile |
| Base | K₂CO₃, 1.5 equivalents | Neutralizes acid, promotes SNAr |
| Catalyst | CuCl, 0.05–0.1 equivalents | Ullmann coupling catalyst |
| Solvent | DMF | Polar aprotic |
| Temperature | 100–120 °C | Heating to promote reaction |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Purification | Reverse-phase HPLC | High purity product |
| Typical yield | 70–85% | Dependent on conditions |
Microwave-Assisted Synthesis Using Fluorinated Precursors
Microwave irradiation has been employed for rapid synthesis of fluorinated benzimidazole derivatives, which are structurally related to 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. This approach can be adapted for the target compound by using fluorinated 1,2-phenylenediamine derivatives and fluorinated benzoic acid esters.
- Condensation of methyl 4-formylbenzoate with fluorinated 1,2-phenylenediamine under microwave heating (240 °C, 10 bar, 5 min).
- Subsequent hydrazide formation using hydrazine hydrate under microwave conditions (150 °C, 10 bar, 10 min).
- Final functionalization by refluxing with aldehydes to form substituted benzimidazole derivatives.
Though this method is described for benzimidazole derivatives, it demonstrates the utility of microwave-assisted synthesis for rapid and high-yielding preparation of fluorinated imidazole-containing aromatic acids.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation (microwave) | 240 °C, 10 bar, 5 min | 85 | Methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate |
| Hydrazide formation (microwave) | 150 °C, 10 bar, 10 min | 89 | Conversion to hydrazide derivative |
| Final functionalization | Reflux in ethanol, 100 °C, 2 h | Variable | Formation of substituted derivatives |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-fluoro-2-chlorobenzoic acid, imidazole | K₂CO₃, CuCl catalyst, DMF, 100–120 °C, 12–24 h | Well-established, scalable, high purity | 70–85 |
| Microwave-Assisted Synthesis | Fluorinated 1,2-phenylenediamine, methyl 4-formylbenzoate | Microwave, 150–240 °C, 5–10 min | Rapid, high yield, energy efficient | 85–89 |
| Multicomponent Reaction (MCR) | Benzil, fluorinated aldehydes, ammonium acetate | Methane sulfonic acid, reflux, solvent-free | One-pot, metal-free, atom economical | 80–90 |
Research Findings and Notes
- The Ullmann-type copper-catalyzed coupling is the most direct and commonly used method for synthesizing 2-(1H-imidazol-1-yl)benzoic acid derivatives, including fluorinated analogs. Careful control of catalyst loading and solvent choice is critical for optimizing yield and purity.
- Microwave-assisted synthesis offers a rapid alternative, especially for benzimidazole derivatives structurally related to the target compound, demonstrating potential for adaptation.
- Multicomponent reactions catalyzed by methane sulfonic acid provide a green, efficient route to imidazole derivatives, which could be tailored for fluorinated benzoic acid substitution.
- Purification methods such as reverse-phase HPLC and recrystallization are essential to isolate high-purity products.
- Reaction monitoring by TLC, NMR, and LCMS ensures the identification of desired products and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 5-fluoro-2-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has shown promising antibacterial properties against various pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibiotic alternative.
- Antitumor Activity : Preliminary research suggests that 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid may inhibit the growth of cancer cell lines, particularly breast cancer cells (MDA-MB-231). This positions it as a candidate for further development in cancer therapeutics.
2. Biochemical Research
- Target Interaction : The imidazole moiety allows the compound to interact with various biological targets, influencing critical cellular processes such as protein synthesis and nucleic acid metabolism.
- Inflammatory Response Modulation : Research has highlighted its potential anti-inflammatory effects, indicating a role in managing inflammatory diseases.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Biological Activity | Findings |
|---|---|
| Antibacterial | Effective against MRSA with MIC values ranging from 62.5 to 125 μM. |
| Antifungal | Moderate activity against specific fungal strains. |
| Antitumor | Inhibits growth in breast cancer cell lines (MDA-MB-231). |
| Anti-inflammatory | Reduces inflammatory markers in vitro. |
Case Studies
Antibacterial Efficacy : A study assessing the antibacterial effects of imidazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin.
Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential showed that the compound significantly reduced inflammatory markers in vitro, suggesting its utility in treating conditions like arthritis or other inflammatory diseases.
Applications in Industry
The compound's unique properties make it valuable in several industrial applications:
- Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on this compound for treating infections and cancer.
- Material Science : Its chemical characteristics allow for applications in developing new materials with specific functionalities, potentially enhancing performance in various industrial processes .
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid depends on its specific application:
Enzyme Inhibition: The imidazole ring can coordinate with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.
Metal Coordination: In materials science, the compound can coordinate with metal ions to form stable complexes with unique properties.
Comparison with Similar Compounds
Halogen-Substituted Analogues
5-Chloro-2-(1H-imidazol-1-yl)benzoic acid (CAS: 1250129-78-2):
- Used in ruthenium-catalyzed decarboxylative alkylation reactions, demonstrating higher reactivity in meta-alkylation (64% yield) compared to imidazole derivatives .
Functional Group Variants
- 5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS: 251649-52-2): Replacing the carboxylic acid group with an amine (-NH₂) increases basicity (pKa ~5.0 for aniline vs. ~2.5 for benzoic acid).
- 5-Fluoro-1H-benzimidazole-2-carboxylic acid (CAS: Not specified): The benzimidazole core (vs. benzoic acid) enhances π-stacking and binding to DNA or proteins. Demonstrated antitumor activity in hydroxybenzimidazole-donepezil analogs (IC₅₀ = 1.2 μM against AChE) .
Physicochemical Properties
- Thermal Stability : Benzimidazole derivatives like 2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3e) exhibit high melting points (291.9°C), attributed to strong intermolecular hydrogen bonding .
Biological Activity
5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8FN_2O_2, with a molecular weight of approximately 210.18 g/mol. The compound features a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be achieved using fluorinating agents under controlled conditions.
- Coupling with Benzoic Acid : The final step involves coupling the imidazole derivative with benzoic acid to yield the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 12.5 |
| HepG2 | 15.0 |
Mechanistically, it is believed that the imidazole moiety interacts with metal ions in enzyme active sites, potentially modulating key metabolic pathways involved in cancer progression.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing significant reduction in bacterial load in infected wounds.
- Cancer Cell Line Studies : A recent study focused on its effect on apoptosis in MDA-MB-231 cells, demonstrating enhanced caspase-3 activity and morphological changes indicative of programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions allows it to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, improving bioavailability and cellular uptake.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid?
The synthesis typically involves Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent (P2O5/CH3SO3H), which enhances reaction efficiency and reduces environmental impact. Key steps include:
- Substrate Preparation : Start with commercially available benzoic acid derivatives and imidazole precursors.
- Reaction Optimization : Use stoichiometric ratios of 1:1.2 (acid:imidazole) at 80–100°C for 4–6 hours to achieve yields of 85–95% .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Basic: How is the crystal structure of this compound determined?
X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Critical parameters include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms.
- Validation : Check for R-factor convergence (< 0.05) and validate hydrogen bonding networks (e.g., O–H···N interactions) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects . Methodological approaches:
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers.
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental spectra to validate preferred conformers.
- Synchrotron XRD : Use high-resolution data to detect minor crystal packing distortions .
Advanced: What strategies optimize the synthesis protocol for derivatives with enhanced bioactivity?
To improve pharmacological properties (e.g., solubility, binding affinity):
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the benzoic acid moiety to modulate pKa.
- Hybridization : Fuse with thiazole or pyrazole rings via Suzuki coupling (Pd(PPh3)4, K2CO3, DMF/H2O) to enhance π-π stacking interactions .
- Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity) to guide iterative structural optimization .
Advanced: How to address low reproducibility in biological activity studies?
Variability in bioassays may stem from impurity profiles or aggregation effects . Mitigation steps:
- HPLC-PDA Purity Check : Ensure >98% purity (C18 column, acetonitrile/0.1% TFA gradient).
- Dynamic Light Scattering (DLS) : Screen for nanoaggregates in PBS buffer (pH 7.4).
- Dose-Response Curves : Use Hill slopes to confirm target engagement specificity .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective:
- Target Selection : Prioritize enzymes like COX-2 or CYP450 isoforms based on structural homology.
- Docking Parameters : Set grid boxes to encompass active sites (e.g., 25 ų for COX-2).
- Binding Energy Analysis : Identify key interactions (e.g., hydrogen bonds with His90 in COX-2) .
Advanced: How to design eco-friendly synthetic routes for large-scale production?
Adopt green chemistry principles:
- Solvent-Free Conditions : Replace DMF with PEG-400 as a recyclable reaction medium.
- Catalyst Recycling : Use magnetic Fe3O4-supported catalysts (e.g., Fe3O4@SiO2-Pd) for Heck reactions.
- Waste Reduction : Implement continuous flow systems to minimize byproduct formation .
Advanced: What analytical techniques validate degradation products under stress conditions?
For stability studies (ICH Q1A guidelines):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
